
7-Bromo-8-methylquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-methylquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methylquinolin-3-ol can be achieved through various methods. One common approach involves the bromination of 8-methylquinolin-3-ol using brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like chloroform . The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form quinoline-3-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Quinoline-3-one derivatives.
Reduction Products: Modified quinoline ring structures with reduced functional groups.
Aplicaciones Científicas De Investigación
7-Bromo-8-methylquinolin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-methylquinolin-3-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
8-Methylquinolin-3-ol: Lacks the bromine atom at the 7th position.
7-Chloro-8-methylquinolin-3-ol: Contains a chlorine atom instead of bromine at the 7th position.
7-Bromoquinolin-3-ol: Lacks the methyl group at the 8th position.
Uniqueness
7-Bromo-8-methylquinolin-3-ol is unique due to the presence of both the bromine atom at the 7th position and the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
7-bromo-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(11)3-2-7-4-8(13)5-12-10(6)7/h2-5,13H,1H3 |
Clave InChI |
KKFFIKAKJCABBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC(=CN=C12)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
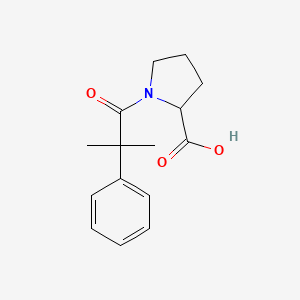
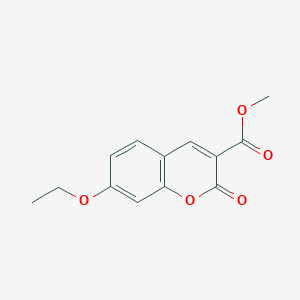

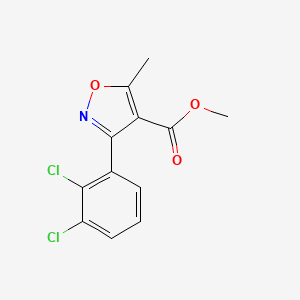
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
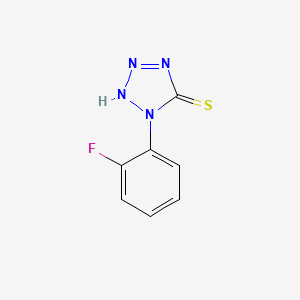
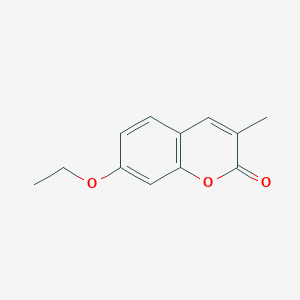
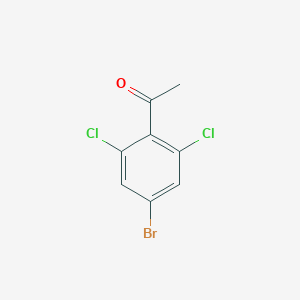
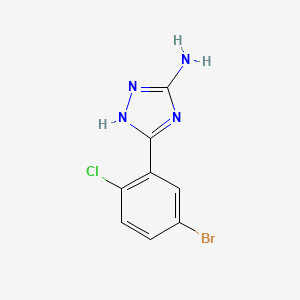
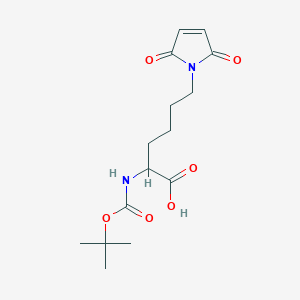
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)

